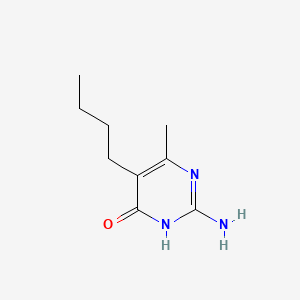
Säureblau 29
Übersicht
Beschreibung
Chemical Reactions Analysis
While specific chemical reactions involving Acid Blue 29 are not detailed in the search results, a study on the removal of Acid Blue 29 from aqueous solutions using biosorbents like pine sawdust has been reported . This suggests that Acid Blue 29 can interact with certain materials, leading to its removal from solutions.Wissenschaftliche Forschungsanwendungen
1. Trübungspunkt-Extraktion für die Wasseranalyse Säureblau 29 wird in einer Trübungspunkt-Extraktionsmethode (CPE) verwendet, um den Farbstoff vor seiner spektrophotometrischen Bestimmung anzureichern. Diese Technik wird für die Analyse von AB 29-Farbstoff in Wasserproben angewendet, die hohe Wiederfindungsraten und ein einfaches, schnelles Verfahren bietet .
Adsorptionsstudien an Hydroxylapatitmaterialien
Untersuchungen wurden zur Adsorption von this compound auf Hydroxylapatit-basierten Materialien durchgeführt. Die Studie vergleicht unmodifiziertes Hydroxylapatit und teilweise hydrolysiertes, mit Polyacrylamid modifiziertes Hydroxylapatit hinsichtlich ihrer Wirksamkeit bei der Adsorption des Textilfarbstoffs .
3. Kinetische Modellierung in Wirbelschichtreaktoren this compound-Farbstoff wird auch hinsichtlich seiner Adsorptionskinetik unter Verwendung von granulierter Aktivkohle in einem konischen Wirbelschichtreaktor untersucht. Die Forschung konzentriert sich auf die Vorhersage der Farbstoffaufnahme bei verschiedenen Durchflussraten, die zum Verständnis dynamischer Adsorptionsprozesse beiträgt .
Wirkmechanismus
Target of Action
Acid Blue 29 (AB29) is a double azo class dye, characterized by the existence of nitrogen-nitrogen double bonds (-N=N-) and brightness due to these azo bonds and associated chromophores In the context of environmental science, ab29 is often targeted for removal from wastewater due to its non-biodegradable nature and potential toxicity .
Mode of Action
In the context of wastewater treatment, ab29 can be adsorbed by various materials such as pine sawdust . This process is often described by sorption kinetic models, with data fitting well to the pseudo-first-order model, indicating physi-sorption .
Biochemical Pathways
In the context of environmental impact, ab29 can be degraded through various methods, including adsorption and photocatalytic degradation . Photocatalytic degradation could convert bio non-degradable dye complex molecules into smaller, non-carcinogenic, low molecular species .
Pharmacokinetics
Given its use in textile industries and its presence in industrial wastewater, it can be inferred that ab29 has significant environmental distribution .
Result of Action
It’s known that ab29, like other azo dyes, can cause environmental pollution when improperly disposed of, leading to potential harm to aquatic ecosystems .
Action Environment
Environmental factors significantly influence the action of AB29. For instance, in the context of wastewater treatment, the flow rate, dye concentration, and dose of adsorbent material can affect the efficiency of AB29 adsorption . Furthermore, environmental conditions such as light and temperature can influence the efficiency of photocatalytic degradation of AB29 .
Biochemische Analyse
Biochemical Properties
Acid Blue 29 plays a significant role in biochemical reactions, particularly in the context of biosorption. It interacts with various enzymes, proteins, and other biomolecules. For instance, Acid Blue 29 has been shown to interact with biosorbents like pine sawdust, which can decolorize the dye in aqueous solutions . The nature of these interactions involves the binding of Acid Blue 29 to the biosorbent surface, leading to a reduction in its toxicity.
Cellular Effects
Acid Blue 29 has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Acid Blue 29 can cause phytotoxicity, impacting the growth and development of plants like Lactuca sativa . This indicates that the dye can interfere with cellular processes, leading to adverse effects on cell health and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Acid Blue 29 change over time. The stability and degradation of Acid Blue 29 are crucial factors that influence its long-term effects on cellular function. Studies have shown that Acid Blue 29 can remain stable in the environment for extended periods, leading to prolonged exposure and potential toxicity . The temporal effects of Acid Blue 29 on cellular function can vary depending on the duration of exposure and the concentration of the dye.
Eigenschaften
IUPAC Name |
disodium;4-amino-5-hydroxy-3-[(3-nitrophenyl)diazenyl]-6-phenyldiazenylnaphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6O9S2.2Na/c23-19-18-12(10-17(39(35,36)37)21(22(18)29)27-24-13-5-2-1-3-6-13)9-16(38(32,33)34)20(19)26-25-14-7-4-8-15(11-14)28(30)31;;/h1-11,29H,23H2,(H,32,33,34)(H,35,36,37);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWPZYSLMIXIHM-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC(=CC=C4)[N+](=O)[O-])N)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N6Na2O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889490 | |
| Record name | Acid Blue 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5850-35-1 | |
| Record name | C.I. 20460 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005850351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-(3-nitrophenyl)diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acid Blue 29 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 4-amino-5-hydroxy-3-[(3-nitrophenyl)azo]-6-(phenylazo)naphthalene-2,7-disulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: Acid Blue 29 has the molecular formula C32H20N6Na2O6S2 and a molecular weight of 682.68 g/mol.
ANone: While specific spectroscopic data isn't detailed in the provided abstracts, researchers commonly utilize techniques like UV-Vis spectroscopy to monitor the decolorization of Acid Blue 29 during degradation studies. [, , , , ] For instance, a decrease in absorbance at a specific wavelength indicates the breakdown of the dye molecule. [, ] Fourier Transform Infrared (FTIR) spectroscopy is also employed to analyze the functional groups present in Acid Blue 29 and modified adsorbents used for its removal. [, ]
ANone: The removal of Acid Blue 29 from aqueous solutions is significantly influenced by pH. Research shows that acidic conditions generally favor the adsorption of Acid Blue 29 onto various materials. [, , , , ] For example, one study observed maximum removal at a pH of 2 using a zinc chloride-modified cocoa pod husk-based carbon adsorbent. [] This pH dependence is often attributed to the surface charge of the adsorbent and its interaction with the dye molecule.
ANone: Acid Blue 29 itself doesn't typically act as a catalyst. Instead, research primarily focuses on its degradation through advanced oxidation processes (AOPs) utilizing catalysts like TiO2. [, , ] These processes generate highly reactive hydroxyl radicals that effectively break down the dye molecule.
ANone: Several methods have been explored for the removal of Acid Blue 29, with adsorption being a prominent one. Researchers have investigated various adsorbents, including:
- Immobilized fungal biomass: Aspergillus niger fungal biomass, when immobilized in a polysulphone matrix, demonstrated a high adsorption capacity for Acid Blue 29 (64.7 mg/g). []
- Activated carbon: Activated carbon derived from different sources, such as olive pomace oil bleaching sorbent [], has shown effectiveness in removing Acid Blue 29. Studies have explored its adsorption kinetics, isotherms, and optimization of the adsorption process.
- Layered double hydroxides (LDHs): LDHs, both in calcined and uncalcined forms, have been investigated for their ability to adsorb Acid Blue 29. [, ] The adsorption process is influenced by factors like pH, adsorbent dosage, contact time, and initial dye concentration.
- Amyloid fibrils: Amyloid fibrils, protein nanofibers, have emerged as potential biosorbents for Acid Blue 29 removal. [] Their ability to rapidly adsorb the dye makes them promising candidates for wastewater treatment applications.
ANone: The initial concentration of Acid Blue 29 plays a crucial role in its removal efficiency. Generally, higher initial dye concentrations result in lower removal rates. [, ] This is because a limited number of adsorption sites are available on the adsorbent surface.
ANone: AOPs have shown promise in degrading Acid Blue 29. These methods utilize strong oxidizing agents like hydroxyl radicals to break down the dye molecule. Some AOPs investigated include:
- Fenton and Fenton-like processes: These processes involve the use of hydrogen peroxide and iron catalysts to generate hydroxyl radicals, leading to the decolorization and mineralization of Acid Blue 29. [, ] The efficiency of these processes can be influenced by factors like pH, catalyst concentration, and the type of oxidant used (e.g., hydrogen peroxide vs. sodium persulfate).
- VUV-based AOPs: Vacuum ultraviolet (VUV) irradiation, alone or in combination with oxidants like H2O2 and catalysts like TiO2, has proven effective in degrading Acid Blue 29. [, ] The degradation efficiency can be affected by factors such as pH, VUV intensity, and the presence of catalysts or oxidants.
ANone: Acid Blue 29, as with many other azo dyes, is a significant environmental pollutant. Its presence in wastewater, even at low concentrations, can negatively impact aquatic life and potentially lead to bioaccumulation in the food chain. [] Furthermore, some degradation products of Acid Blue 29 could be more toxic than the parent compound.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



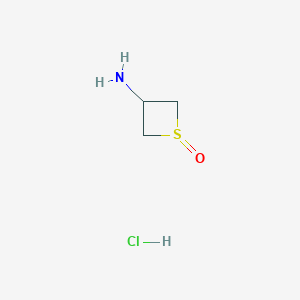

![2-[Butyl(carboxymethyl)amino]acetic acid hydrochloride](/img/structure/B1384109.png)
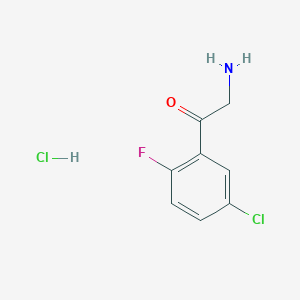
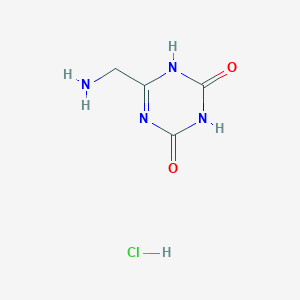
![4-[(piperazin-1-yl)methyl]-1H-indole dihydrochloride](/img/structure/B1384113.png)

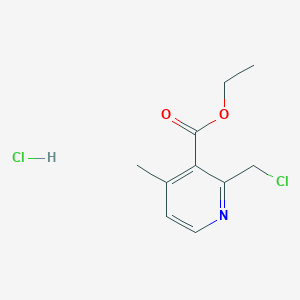

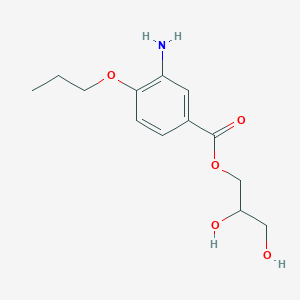

![3-[(2-Aminoethyl)amino]pyrrolidine-2,5-dione dihydrochloride](/img/structure/B1384123.png)

